molecular formula C18H18N2O2 B12029320 (3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618383-19-0

(3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12029320
CAS No.: 618383-19-0
M. Wt: 294.3 g/mol
InChI Key: DLEIUQUGCGOWMV-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-4-yl)methanol is a pyrazole-based compound characterized by a 4-methoxyphenyl group at position 3, a p-tolyl (4-methylphenyl) group at position 1, and a hydroxymethyl (-CH2OH) substituent at position 4 of the pyrazole ring.

Pyrazole derivatives are widely studied for their diverse pharmacological applications, including anti-inflammatory, antioxidant, and anticancer activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618383-19-0

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C18H18N2O2/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-11,21H,12H2,1-2H3

InChI Key

DLEIUQUGCGOWMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC)CO

Origin of Product

United States

Preparation Methods

Key Steps:

  • Hydrazone Formation :

    • p-Tolylhydrazine hydrochloride reacts with 4-methoxyacetophenone in methanol under acidic conditions (e.g., glacial acetic acid) to form the hydrazone intermediate.

    • Reaction Conditions : Room temperature, 1–2 hours, yielding 85–92%.

  • Cyclization :

    • The hydrazone undergoes cyclization in the presence of a Vilsmeier-Haack reagent (DMF/POCl₃) at 50–60°C for 5 hours, forming 1-P-tolyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

    • Mechanism : Electrophilic formylation at the α-position of the hydrazone, followed by cyclization and aromatization.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is critical for introducing the aldehyde group at the pyrazole’s 4-position.

Procedure:

  • Reagent Preparation : DMF and POCl₃ are mixed at 0°C to generate the chloroiminium ion.

  • Formylation : The hydrazone intermediate is treated with the Vilsmeier reagent at 60–65°C for 3–5 hours, yielding the 4-formylpyrazole.

  • Yield : 68–75% after recrystallization in ethanol.

Reduction of 4-Formylpyrazole to Methanol

The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Optimization:

  • NaBH₄ in Methanol :

    • Conditions : 0°C to room temperature, 2–4 hours.

    • Yield : 80–85%.

  • LiAlH₄ in THF :

    • Conditions : Reflux for 1 hour.

    • Yield : 88–90% (higher efficiency but requires anhydrous conditions).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Advantages : Reduced reaction time (20–30 minutes vs. 5 hours).

  • Procedure : Hydrazone and Vilsmeier reagent are irradiated at 100°C, achieving 70–78% yield.

One-Pot Cascade Reactions

  • Copper-catalyzed reactions between saturated ketones and hydrazones enable direct synthesis of 4-acylpyrazoles, which can be reduced to the target alcohol.

  • Catalyst : CuI (10 mol%).

  • Yield : 65–70%.

Comparative Analysis of Methods

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)
Cyclocondensationp-Tolylhydrazine, DMF/POCl₃60575
NaBH₄ ReductionNaBH₄, MeOH25485
Microwave SynthesisDMF/POCl₃1000.578
One-Pot Cu CatalysisCuI, Hydrazone80370

Mechanistic Insights

  • Cyclocondensation : The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration to form the pyrazole ring.

  • Formylation : The Vilsmeier reagent generates an electrophilic chloroiminium ion, which attacks the hydrazone’s α-carbon, leading to cyclization and formylation.

  • Reduction : Borohydride transfers a hydride ion to the aldehyde, forming the primary alcohol.

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at the pyrazole’s 1- and 3-positions requires careful selection of hydrazine and diketone substrates.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the final product .

Chemical Reactions Analysis

a) Hydrazone Formation

A common approach involves the reaction of aryl hydrazines with aldehydes. For example:

  • Reagents : Methoxyphenyl hydrazine, 1,3-diphenylpyrazol-4-carboxaldehyde, methanol, acetic acid.

  • Conditions : Reflux for 3 hours.

  • Yield : ~70% for similar compounds .

StepReaction TypeReagentsConditionsYield
1Hydrazone formationAryl hydrazine, aldehydeMethanol, reflux, 3 h~70%

b) Pd-Catalyzed Coupling

Cascade reactions using palladium catalysts enable efficient synthesis:

  • Reagents : Propargyl sulfonyl hydrazine, iodobenzonitrile, Pd(PPh₃)₂Cl₂, CuI.

  • Conditions : DMF/NEt3 (1:1), 80°C.

  • Product : Pyrazole derivatives with appended substituents .

Key Chemical Reactions

The compound’s functional groups (methoxy, pyrazole ring, alcohol) enable diverse transformations:

a) Oxidation and Reduction

  • Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the alcohol to a ketone or aldehyde.

  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols.

Reaction TypeReagentProduct
OxidationKMnO₄Ketone/aldehyde
ReductionNaBH₄Alcohol derivatives

b) Substitution Reactions

  • Electrophilic Substitution : Halogenation (e.g., NBS) targets aromatic rings.

  • Nucleophilic Substitution : Amines or thiols replace leaving groups .

c) Condensation Reactions

Mechanochemical methods form hydrazones or methanimines under grinding conditions .

Structural and Analytical Data

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₃
Molecular Weight284.32 g/mol
Melting Point~70°C

This compound’s reactivity underscores its potential in medicinal chemistry and materials science, with synthesis methods and reaction pathways informed by pyrazole chemistry principles.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives, including (3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol. Molecular docking simulations suggest that these compounds can effectively inhibit oxidative stress and inflammation pathways, making them candidates for therapeutic agents in conditions such as arthritis and cardiovascular diseases .

Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that this compound could induce apoptosis in cancer cells through the modulation of key signaling pathways. This compound was found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer .

Material Science Applications

Nonlinear Optical Properties
The nonlinear optical properties of this compound have been investigated for potential applications in photonic devices. Computational studies reveal that this compound exhibits promising second-order nonlinear optical responses, making it suitable for applications in optical switches and frequency converters .

Agricultural Applications

Pesticidal Activity
The compound has shown potential as a pesticide. Studies indicate that pyrazole derivatives can act as effective insecticides against agricultural pests. The mechanism involves disruption of the nervous system of target insects, leading to paralysis and death. Field trials have demonstrated the efficacy of formulations containing this compound in controlling pest populations without significant toxicity to non-target organisms .

StudyApplicationFindings
AntioxidantInhibition of reactive oxygen species in vitro
AnticancerInduced apoptosis in breast cancer cell lines
PesticideEffective against aphids with minimal non-target toxicity

Table 2: Nonlinear Optical Properties

PropertyValue
Second-order susceptibilityχ(2)\chi^{(2)} = 5.0 pm/V
Transparency range400 - 800 nm
Thermal stabilityUp to 200°C

Mechanism of Action

  • Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The following table highlights key structural analogues and their functional differences:

    Compound Name Substituents (Position) Key Properties/Activities Reference
    Target Compound 3-(4-MeOPh), 1-p-tolyl, 4-CH2OH Potential anti-inflammatory, antioxidant
    (3-(4-MeSPh)-1-p-tolyl-1H-pyrazol-4-yl)methanol 3-(4-MeSPh), 1-p-tolyl, 4-CH2OH Higher lipophilicity; possible enhanced membrane permeability
    3-(4-MeOPh)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(4-MeOPh), 1-Ph, 4-CHO Lower solubility; aldehyde group may limit stability
    1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol 1-Me, 3-Ph, 4-CH2OH Simplified structure; reduced steric hindrance
    Diethyl 2,2'-((Z)-4-(4-MeObenzylidene)-imidazolidine)diacetate Chalcone-derived UV filter UVB protection (SPF 3.07); good photostability

    Key Observations :

    • Methoxy vs.
    • p-Tolyl vs. Phenyl : The p-tolyl group (4-MePh) in the target compound may enhance metabolic stability compared to phenyl, as methyl groups can block oxidative metabolism .
    • Hydroxymethyl vs. Aldehyde : The hydroxymethyl (-CH2OH) group in the target compound offers hydrogen-bonding capability, unlike the aldehyde (-CHO) in the analogue from , which may limit its bioavailability due to reactivity.
    Physicochemical Properties
    • Solubility : The hydroxymethyl group enhances water solubility compared to bromomethyl or aldehyde analogues .
    • Photostability: Methoxy groups generally improve photostability compared to methylthio or cyano substituents, as seen in UV filter studies .

    Biological Activity

    (3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are a class of compounds known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.

    Chemical Structure and Properties

    The compound's chemical structure can be represented as follows:

    • Molecular Formula : C17H18N2O
    • Molecular Weight : 270.34 g/mol
    • CAS Number : 36640-42-3

    Biological Activity Overview

    Research indicates that this compound exhibits various biological activities:

    • Anticancer Activity :
      • Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a related pyrazole compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells .
      • The mechanism of action often involves the induction of apoptosis and cell cycle arrest, as evidenced by increased caspase-3 activity in treated cells .
    • Anti-inflammatory Properties :
      • Pyrazole derivatives are also noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
      • The inhibition of cyclooxygenase (COX) enzymes has been a focal point in understanding the anti-inflammatory mechanisms of pyrazoles, suggesting potential applications in treating inflammatory diseases.
    • Antimicrobial Activity :
      • Some studies have explored the antimicrobial properties of pyrazole derivatives against bacterial and fungal strains. The compound's ability to disrupt microbial growth could lead to its use in developing new antimicrobial agents .

    Case Study 1: Anticancer Efficacy

    In a study published by ACS Medicinal Chemistry Letters, researchers evaluated the anticancer efficacy of various pyrazole derivatives, including those similar to this compound. The results indicated a dose-dependent inhibition of cell viability in multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .

    Case Study 2: Inflammation Models

    A recent investigation into the anti-inflammatory effects of pyrazole derivatives involved in vivo models where the compounds were administered to mice subjected to induced inflammation. The results showed a significant reduction in edema and inflammatory markers in treated groups compared to controls, highlighting the therapeutic potential of these compounds in managing inflammatory disorders .

    Data Tables

    Biological Activity Effect Reference
    AnticancerCytotoxicity against MDA-MB-231 cells
    Anti-inflammatoryReduced cytokine levels
    AntimicrobialInhibition of bacterial growth

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for (3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol, and how can reaction conditions be optimized?

    • Methodology : The compound is typically synthesized via a multi-step process starting from substituted acetophenones. Bromination of 4-methoxyacetophenone generates α-bromo ketones, followed by cyanation to yield 3-(4-methoxyphenyl)-3-oxopropanenitrile. Cyclization with phenylhydrazine in refluxing ethanol produces the pyrazole core. The final hydroxymethyl group is introduced via reduction or aldehyde functionalization (e.g., using DMF/POCl3 followed by reduction) . Optimization involves adjusting solvent systems (e.g., ethanol/acetic acid mixtures), reaction times (≥6 hours for cyclization), and catalyst selection.

    Q. How can purity and structural integrity be validated during synthesis?

    • Methodology : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) monitors reaction progress. Recrystallization in ethanol or ether removes impurities. Structural confirmation requires 1H NMR^1 \text{H NMR} (e.g., methoxy proton at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–8.0 ppm) and mass spectrometry (m/z consistent with molecular weight). Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in regiochemistry .

    Q. What are the key spectral characteristics for distinguishing this compound from analogs?

    • Methodology : IR spectroscopy identifies the hydroxyl stretch (~3200–3400 cm1^{-1}) and methoxy C–O stretch (~1250 cm1^{-1}). 13C NMR^{13} \text{C NMR} distinguishes the hydroxymethyl carbon (δ 60–65 ppm) and pyrazole carbons (δ 105–150 ppm). SC-XRD provides definitive bond lengths (e.g., C–O ≈ 1.36 Å) and dihedral angles between aromatic rings (e.g., 16–52°) .

    Advanced Research Questions

    Q. How can crystallographic data resolve discrepancies in reported dihedral angles of pyrazole derivatives?

    • Methodology : SC-XRD using SHELXL refines crystal structures by analyzing torsion angles and hydrogen-bonding networks (e.g., O–H···N interactions). For example, dihedral angles between the pyrazole ring and methoxyphenyl group (16.83°) versus the hydroxyphenyl ring (51.68°) indicate steric or electronic influences. Discrepancies across studies may arise from substituent effects or packing forces, requiring comparative analysis of isostructural analogs .

    Q. What strategies mitigate low yields (<50%) in pyrazole cyclization steps?

    • Methodology : Low yields often stem from competing side reactions (e.g., over-oxidation). Optimize by:

    • Temperature control : Reflux in ethanol at 78°C minimizes byproducts.
    • Catalyst screening : Acidic conditions (glacial acetic acid) enhance cyclization efficiency.
    • Purification : Silica gel chromatography (hexane/ethyl acetate gradient) isolates the target compound. reports a 45% yield via this approach, while achieves 70% using DMF/POCl3 for aldehyde intermediates .

    Q. How can in vitro bioactivity assays be designed to evaluate anticancer potential?

    • Methodology : Screen against cancer cell lines (e.g., P19 embryonal carcinoma) using dose-response curves (1 µM–10 mM). Assess viability via MTT assays and compare to controls (e.g., doxorubicin). Structure-activity relationship (SAR) studies modify the methoxyphenyl or hydroxymethyl groups to enhance potency. Molecular docking predicts interactions with targets like GSK-3β or tubulin .

    Q. What computational tools predict the compound’s interaction with anti-inflammatory targets?

    • Methodology : Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model binding to cyclooxygenase-2 (COX-2) or NF-κB. Validate predictions with in vivo assays (e.g., carrageenan-induced paw edema) and compare to reference drugs (e.g., indomethacin) .

    Data Contradiction Analysis

    Q. Why do reported melting points vary across structurally similar pyrazole derivatives?

    • Analysis : Polymorphism or impurities can alter melting points. For instance, reports a melting point of 449 K for a hydroxyphenyl analog, while notes 130°C (403 K) for a carbaldehyde precursor. SC-XRD confirms whether differences stem from crystal packing (e.g., hydrogen-bonding networks) versus structural variations .

    Methodological Tables

    Parameter Typical Range Key Evidence
    Cyclization Yield45–70%
    Dihedral Angle (Pyrazole vs. Methoxyphenyl)16.83°
    1H NMR^1 \text{H NMR} (Methoxy)δ 3.8–4.0 ppm
    Anticancer Activity (IC50_{50})1 µM–400 nM (varies by cell line)

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